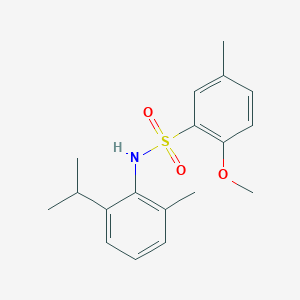![molecular formula C21H26N2O4S B4390961 N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4390961.png)
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide
説明
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide, commonly known as MPSP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPSP is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
MPSP has been extensively studied for its potential applications in various fields of research. It has been shown to have antipsychotic, anti-inflammatory, and anticancer properties. MPSP has been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and depression. It has also been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. MPSP has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
作用機序
MPSP acts as an antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the dopamine D2 receptor, MPSP reduces the activity of dopamine in the brain, which leads to its antipsychotic effects. MPSP also acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, MPSP reduces the production of inflammatory mediators, which leads to its anti-inflammatory effects. MPSP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPSP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which leads to its antipsychotic effects. MPSP has also been shown to reduce the production of inflammatory mediators, which leads to its anti-inflammatory effects. MPSP has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
MPSP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been extensively studied for its potential applications in various fields of research. However, there are also some limitations to the use of MPSP in lab experiments. It has been shown to have potential side effects, including sedation, weight gain, and metabolic disturbances. It is also important to consider the dosage and administration of MPSP in lab experiments.
将来の方向性
There are several future directions for the study of MPSP. One potential direction is the study of its potential use in the treatment of other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Another potential direction is the study of its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Further studies are also needed to investigate the potential side effects of MPSP and its optimal dosage and administration in lab experiments.
Conclusion:
In conclusion, MPSP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been extensively studied for its antipsychotic, anti-inflammatory, and anticancer properties. MPSP acts as an antagonist of the dopamine D2 receptor and an inhibitor of COX-2, which leads to its biochemical and physiological effects. MPSP has several advantages for lab experiments, but there are also some limitations to its use. Further studies are needed to investigate its potential use in the treatment of other psychiatric and inflammatory disorders and its optimal dosage and administration in lab experiments.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-11-9-17(10-12-19)13-14-22-21(24)18-6-5-15-23(16-18)28(25,26)20-7-3-2-4-8-20/h2-4,7-12,18H,5-6,13-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBLEEWFWDPWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4390882.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4390899.png)
![{[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetic acid](/img/structure/B4390911.png)
![5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylbenzamide](/img/structure/B4390916.png)
![N-[2-chloro-4-(cyclopentyloxy)-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4390918.png)

![1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4390923.png)
![2-chloro-N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4390924.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4390945.png)
![5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole](/img/structure/B4390951.png)
![N-isopropyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390969.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide](/img/structure/B4390973.png)